

Application Notes & Protocols: BMS-986165 (Deucravacitinib)

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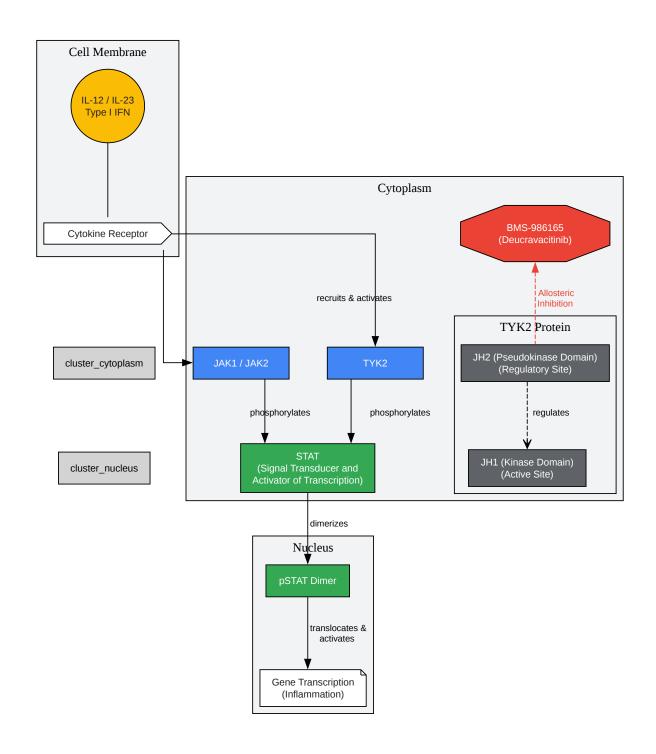
Compound of Interest		
Compound Name:	Angeloylisogomisin O	
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Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor Therapeutic Area: Immune-Mediated Inflammatory Diseases

Introduction Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, and allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular signaling kinase that mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases. [1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

Mechanism of Action Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2) domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs). [1][8][9] These cytokines are central to the inflammatory and immune responses underlying numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its unique binding mode to the less-conserved pseudokinase domain.[4][10]





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Caption: Allosteric inhibition of TYK2 signaling by BMS-986165.



Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

Parameter	Target/Assay	Value	Reference
Binding Affinity (Ki)	TYK2 Pseudokinase Domain (JH2)	0.02 nM	[5][8]
Enzymatic Inhibition (IC50)	TYK2 JH2 Domain	1.0 nM	[11][12]
Cellular Inhibition (IC50)	IL-23, IL-12, Type I IFN Pathways	2 - 14 nM	[8][11]
Selectivity	TYK2 vs. JAK1/JAK3	>200-fold	[4]

| Selectivity | TYK2 vs. JAK2 | >3000-fold |[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

Parameter	Species	Value	Reference
Terminal Half-Life (t½)	Human (single dose)	7.9 - 15.0 hours	[8]
Microsomal Stability (t½)	Human, Mouse, Rat, Monkey, Dog	> 120 min	[8]
Permeability	Caco-2 Assay	Good (Efflux Ratio ~10)	[8]
Molecular Formula	-	C20H22N8O3	[8]

| Molecular Weight | - | 425.46 g/mol |[8] |



Experimental Protocols Protocol 1: In Vitro Cellular STAT Phosphorylation Assay

This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-induced STAT phosphorylation in human immune cells.

Objective: To determine the IC₅₀ of BMS-986165 by measuring the inhibition of cytokine-stimulated phosphorylation of specific STAT proteins.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-cells, TF-1 cells).[5]
- BMS-986165 (Deucravacitinib).
- Vehicle control (e.g., DMSO).[5]
- Cytokine stimulants: IL-12, IL-23, IFNα, or Thrombopoietin (TPO).[8][10]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- Fixation/Permeabilization buffers (for flow cytometry).
- Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]
- Flow cytometer or ELISA plate reader.

Methodology:

- Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the
 assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.g.,
 1 x 10⁶ cells/mL).
- Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a further dilution in assay medium to achieve the final desired concentrations. Ensure the final

Methodological & Application

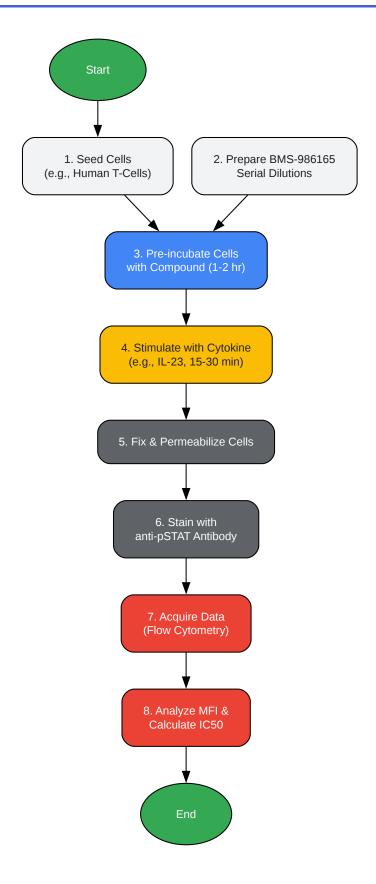




DMSO concentration is consistent across all wells and does not exceed 0.1%.

- Compound Treatment: Add the diluted BMS-986165 or vehicle control to the cell suspension. Incubate for 1-2 hours at 37°C.
- Cytokine Stimulation: Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for pSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., EC₈₀).[10] Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Signal Termination: Stop the reaction by immediately fixing the cells (e.g., adding formaldehyde) or lysing them for biochemical analysis.
- Staining and Detection (Flow Cytometry):
 - Permeabilize the fixed cells using a permeabilization buffer.
 - Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.
 - Wash the cells and acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the cell population of interest.
 - Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
 - Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).
 - Plot the normalized response against the log concentration of BMS-986165 and fit a fourparameter logistic curve to determine the IC₅₀ value.





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Caption: Workflow for the Cellular STAT Phosphorylation Assay.



Protocol 2: In Vivo Murine Model of IL-23-Induced Skin Inflammation

This protocol details a common psoriasis-like mouse model used to evaluate the in vivo efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

Materials:

- 6-8 week old mice (e.g., C57BL/6).
- Recombinant murine IL-23.
- BMS-986165 (Deucravacitinib).
- Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]
- · Calipers for ear thickness measurement.
- Standard animal housing and husbandry equipment.
- Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

Methodology:

- Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at 15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]
- Disease Induction: On Day 0, and every other day thereafter, administer intradermal injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.
- · Compound Administration:



- Prepare fresh formulations of BMS-986165 in the vehicle daily.
- Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID)
 for the duration of the study (e.g., 9 days).[8]

Endpoint Monitoring:

- Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary indicator of inflammation.
- Clinical Scoring: If applicable, score skin for erythema and scaling.
- Terminal Procedures (e.g., Day 9):
 - Euthanize mice according to approved institutional guidelines.
 - Collect ear tissue for further analysis.

Ex Vivo Analysis:

- Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and subsequent qPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22).[3]

• Data Analysis:

- Compare the mean ear thickness between treatment groups using appropriate statistical tests (e.g., ANOVA).
- Quantify histological scores and gene expression changes relative to the vehicle control group.
- Determine the dose-dependent reduction in inflammatory parameters.



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